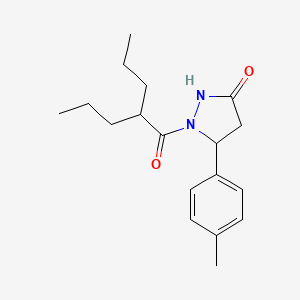
5-(4-Methylphenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one is an organic compound belonging to the pyrazolidinone class This compound is characterized by a pyrazolidinone ring substituted with a 2-propylpentanoyl group and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one typically involves the following steps:
Formation of the Pyrazolidinone Ring: The pyrazolidinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the 2-Propylpentanoyl Group: The 2-propylpentanoyl group can be introduced via acylation reactions using 2-propylpentanoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions using p-tolyl derivatives and suitable catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrazolidinones with various functional groups.
Applications De Recherche Scientifique
1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Propylpentanoyl)-5-(p-tolyl)pyrazolidin-3-one can be compared with other pyrazolidinone derivatives, such as:
1-(2-Propylpentanoyl)-5-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(2-Propylpentanoyl)-5-(m-tolyl)pyrazolidin-3-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Propriétés
Numéro CAS |
740812-32-2 |
|---|---|
Formule moléculaire |
C18H26N2O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-15(7-5-2)18(22)20-16(12-17(21)19-20)14-10-8-13(3)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3,(H,19,21) |
Clé InChI |
WSNCAPNVDODUKV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















